Cas no 2171920-49-1 (1-(2-cyclobutylethyl)-5-methyl-1H-1,2,3-triazole-4-carbaldehyde)

1-(2-Cyclobutylethyl)-5-methyl-1H-1,2,3-triazole-4-carbaldehyde is a specialized heterocyclic compound featuring a triazole core functionalized with a cyclobutyl ethyl substituent and an aldehyde group. Its structural complexity makes it a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals. The presence of the aldehyde moiety allows for further derivatization, enabling the introduction of diverse functional groups. The cyclobutyl ethyl chain enhances lipophilicity, which can influence bioavailability and binding affinity in drug design. This compound is suited for applications requiring precise molecular modifications, offering synthetic flexibility and potential utility in medicinal chemistry research.
1-(2-cyclobutylethyl)-5-methyl-1H-1,2,3-triazole-4-carbaldehyde structure
2171920-49-1 structure
Product name:1-(2-cyclobutylethyl)-5-methyl-1H-1,2,3-triazole-4-carbaldehyde
CAS No:2171920-49-1
MF:C10H15N3O
Molecular Weight:193.245601892471
CID:5566156
PubChem ID:165596945

1-(2-cyclobutylethyl)-5-methyl-1H-1,2,3-triazole-4-carbaldehyde 化学的及び物理的性質

名前と識別子

    • 2171920-49-1
    • 1-(2-cyclobutylethyl)-5-methyl-1H-1,2,3-triazole-4-carbaldehyde
    • EN300-1594418
    • インチ: 1S/C10H15N3O/c1-8-10(7-14)11-12-13(8)6-5-9-3-2-4-9/h7,9H,2-6H2,1H3
    • InChIKey: PYVGTFWVACSRCC-UHFFFAOYSA-N
    • SMILES: O=CC1=C(C)N(CCC2CCC2)N=N1

計算された属性

  • 精确分子量: 193.121512110g/mol
  • 同位素质量: 193.121512110g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 206
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.8
  • トポロジー分子極性表面積: 47.8Ų

1-(2-cyclobutylethyl)-5-methyl-1H-1,2,3-triazole-4-carbaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1594418-0.05g
1-(2-cyclobutylethyl)-5-methyl-1H-1,2,3-triazole-4-carbaldehyde
2171920-49-1
0.05g
$612.0 2023-07-10
Enamine
EN300-1594418-2.5g
1-(2-cyclobutylethyl)-5-methyl-1H-1,2,3-triazole-4-carbaldehyde
2171920-49-1
2.5g
$1428.0 2023-07-10
Enamine
EN300-1594418-0.5g
1-(2-cyclobutylethyl)-5-methyl-1H-1,2,3-triazole-4-carbaldehyde
2171920-49-1
0.5g
$699.0 2023-07-10
Enamine
EN300-1594418-1.0g
1-(2-cyclobutylethyl)-5-methyl-1H-1,2,3-triazole-4-carbaldehyde
2171920-49-1
1.0g
$728.0 2023-07-10
Enamine
EN300-1594418-2500mg
1-(2-cyclobutylethyl)-5-methyl-1H-1,2,3-triazole-4-carbaldehyde
2171920-49-1
2500mg
$1428.0 2023-09-23
Enamine
EN300-1594418-0.25g
1-(2-cyclobutylethyl)-5-methyl-1H-1,2,3-triazole-4-carbaldehyde
2171920-49-1
0.25g
$670.0 2023-07-10
Enamine
EN300-1594418-10000mg
1-(2-cyclobutylethyl)-5-methyl-1H-1,2,3-triazole-4-carbaldehyde
2171920-49-1
10000mg
$3131.0 2023-09-23
Enamine
EN300-1594418-50mg
1-(2-cyclobutylethyl)-5-methyl-1H-1,2,3-triazole-4-carbaldehyde
2171920-49-1
50mg
$612.0 2023-09-23
Enamine
EN300-1594418-100mg
1-(2-cyclobutylethyl)-5-methyl-1H-1,2,3-triazole-4-carbaldehyde
2171920-49-1
100mg
$640.0 2023-09-23
Enamine
EN300-1594418-10.0g
1-(2-cyclobutylethyl)-5-methyl-1H-1,2,3-triazole-4-carbaldehyde
2171920-49-1
10.0g
$3131.0 2023-07-10

1-(2-cyclobutylethyl)-5-methyl-1H-1,2,3-triazole-4-carbaldehyde 関連文献

1-(2-cyclobutylethyl)-5-methyl-1H-1,2,3-triazole-4-carbaldehydeに関する追加情報

Recent Advances in the Study of 1-(2-Cyclobutylethyl)-5-methyl-1H-1,2,3-triazole-4-carbaldehyde (CAS: 2171920-49-1)

The compound 1-(2-cyclobutylethyl)-5-methyl-1H-1,2,3-triazole-4-carbaldehyde (CAS: 2171920-49-1) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a lead molecule in drug discovery.

Recent studies have highlighted the synthetic versatility of 1-(2-cyclobutylethyl)-5-methyl-1H-1,2,3-triazole-4-carbaldehyde, which serves as a key intermediate in the development of novel triazole-based scaffolds. The compound's cyclobutyl and triazole moieties contribute to its ability to interact with various biological targets, making it a promising candidate for further investigation. Researchers have employed advanced techniques such as NMR spectroscopy and X-ray crystallography to elucidate its structural properties and confirm its purity.

In terms of biological activity, preliminary in vitro studies have demonstrated that 1-(2-cyclobutylethyl)-5-methyl-1H-1,2,3-triazole-4-carbaldehyde exhibits moderate inhibitory effects against certain enzymes involved in inflammatory pathways. These findings suggest its potential utility in the development of anti-inflammatory agents. Additionally, molecular docking simulations have revealed favorable binding interactions with target proteins, further supporting its therapeutic potential.

Despite these promising results, challenges remain in optimizing the compound's pharmacokinetic properties and reducing potential off-target effects. Ongoing research is focused on structural modifications to enhance its bioavailability and selectivity. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications.

In conclusion, 1-(2-cyclobutylethyl)-5-methyl-1H-1,2,3-triazole-4-carbaldehyde represents a valuable chemical entity with significant potential in drug discovery. Future studies should prioritize comprehensive in vivo evaluations and mechanistic investigations to fully exploit its therapeutic capabilities. This compound exemplifies the ongoing innovation in the field of chemical biology, where novel structures continue to unlock new possibilities for treating complex diseases.

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